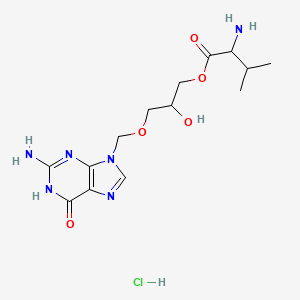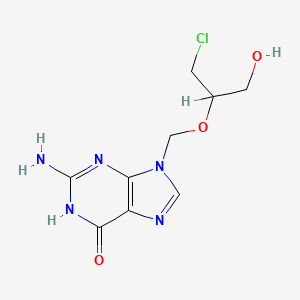![molecular formula C21H24ClNO4 B601623 2-[4-[2-[(4-氯苯甲酰)氨基]乙基]苯氧基]-2-甲基丙酸乙酯 CAS No. 41859-58-9](/img/structure/B601623.png)
2-[4-[2-[(4-氯苯甲酰)氨基]乙基]苯氧基]-2-甲基丙酸乙酯
描述
Ethyl 2-[4-[2-[(4-chlorobenzoyl)amino]ethyl]phenoxy]-2-methylpropanoate is a chemical compound with the molecular formula C21H24ClNO4 . It is also known as Bezafibrate Impurity D .
Molecular Structure Analysis
The molecular structure of this compound involves a chlorobenzoyl group attached to an ethyl chain, which is further connected to a phenoxy group . The exact three-dimensional conformation can vary depending on the environmental conditions and the presence of other molecules .Physical And Chemical Properties Analysis
This compound has a molecular weight of 389.9 g/mol . It has 1 hydrogen bond donor count and 4 hydrogen bond acceptor counts . The compound has a rotatable bond count of 9 . The exact mass and monoisotopic mass is 389.1393859 g/mol . The topological polar surface area and other physical properties are not specified in the available resources .科学研究应用
潜在生物活性
- 该化合物作为镇痛剂和抗血脂异常剂显示出有希望的生物活性,计算机筛选表明其具有潜在的抗糖尿病、抗炎、降脂和抗动脉粥样硬化作用 (Navarrete-Vázquez et al., 2011)。
溶解度和热力学性质
- 对非诺贝特(一种相关化合物)的研究提供了对这类化学物质在各种有机溶剂中的热力学性质和溶解度的见解。这些信息对于了解这些化合物在不同环境中的行为至关重要 (Watterson et al., 2014)。
药理学特征
- 结构上相关的化合物盐酸乙基-4-{反式-4-[((2S)-2-羟基-3-{4-羟基-3-[(甲基磺酰基)氨基]-苯氧基}丙基)氨基]环己基}苯甲酸酯已被证明是一种有效且选择性的 β3-肾上腺素受体激动剂,表明在早产期间对哺乳动物具有潜在治疗作用 (Croci et al., 2007)。
化学反应和转化
- 对相关化合物反应性的研究提供了对潜在合成途径和转化的见解,用于开发新的化学实体。此类研究对于扩大化学和药理学各个领域的应用范围至关重要 (Kakimoto et al., 1982)。
晶体结构分析
- 了解相关化合物的晶体结构可以提供对分子排列和稳定性的宝贵见解,这对于药物和其他化学产品的开发至关重要 (Zhang et al., 2011)。
合成和分离技术
- 对非贝特醇等相关化合物的合成和分离的研究突出了开发有效合成路线和分离方法对于潜在药物应用的重要性 (Kotheimer et al., 2018)。
作用机制
安全和危害
未来方向
生化分析
Biochemical Properties
Ethyl 2-[4-[2-[(4-chlorobenzoyl)amino]ethyl]phenoxy]-2-methylpropanoate plays a role in biochemical reactions primarily as an inhibitor of specific enzymes. It interacts with enzymes such as peroxisome proliferator-activated receptors (PPARs), particularly PPAR alpha. This interaction is crucial for its role in modulating lipid metabolism. The compound binds to the ligand-binding domain of PPAR alpha, leading to conformational changes that enhance the receptor’s ability to regulate gene expression related to lipid metabolism. Additionally, it interacts with proteins involved in the transport and metabolism of lipids, further influencing lipid homeostasis .
Cellular Effects
Ethyl 2-[4-[2-[(4-chlorobenzoyl)amino]ethyl]phenoxy]-2-methylpropanoate exerts various effects on different cell types and cellular processes. In hepatocytes, it enhances the expression of genes involved in fatty acid oxidation, leading to increased breakdown of fatty acids. This compound also influences cell signaling pathways, such as the AMP-activated protein kinase (AMPK) pathway, which plays a role in cellular energy homeostasis. Furthermore, it affects gene expression by upregulating genes involved in lipid metabolism and downregulating those associated with lipid synthesis. These changes in gene expression contribute to its overall impact on cellular metabolism .
Molecular Mechanism
The molecular mechanism of action of Ethyl 2-[4-[2-[(4-chlorobenzoyl)amino]ethyl]phenoxy]-2-methylpropanoate involves its binding to PPAR alpha. Upon binding, the compound induces a conformational change in the receptor, facilitating the recruitment of coactivators and the subsequent transcription of target genes. This leads to the activation of genes involved in fatty acid oxidation and the suppression of genes associated with lipid synthesis. Additionally, the compound may inhibit enzymes involved in lipid synthesis, further contributing to its lipid-lowering effects .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of Ethyl 2-[4-[2-[(4-chlorobenzoyl)amino]ethyl]phenoxy]-2-methylpropanoate can vary over time. The compound is relatively stable under standard laboratory conditions, but its degradation can occur under extreme conditions such as high temperatures or acidic environments. Long-term studies have shown that the compound maintains its efficacy in modulating lipid metabolism over extended periods. Prolonged exposure may lead to adaptive cellular responses, potentially altering its effectiveness .
Dosage Effects in Animal Models
The effects of Ethyl 2-[4-[2-[(4-chlorobenzoyl)amino]ethyl]phenoxy]-2-methylpropanoate in animal models are dose-dependent. At lower doses, the compound effectively modulates lipid metabolism without causing significant adverse effects. At higher doses, it may induce toxicity, manifesting as liver damage or other systemic effects. Threshold effects have been observed, where a minimal effective dose is required to achieve the desired biochemical effects. Careful dosage optimization is essential to balance efficacy and safety in animal studies .
Metabolic Pathways
Ethyl 2-[4-[2-[(4-chlorobenzoyl)amino]ethyl]phenoxy]-2-methylpropanoate is involved in metabolic pathways related to lipid metabolism. It interacts with enzymes such as acyl-CoA oxidase and carnitine palmitoyltransferase, which are crucial for fatty acid oxidation. The compound enhances the flux through these pathways, leading to increased breakdown of fatty acids and reduced lipid accumulation. Additionally, it may influence the levels of metabolites such as acyl-CoA and carnitine, further modulating lipid metabolism .
Transport and Distribution
Within cells and tissues, Ethyl 2-[4-[2-[(4-chlorobenzoyl)amino]ethyl]phenoxy]-2-methylpropanoate is transported and distributed through interactions with specific transporters and binding proteins. It may be taken up by cells via facilitated diffusion or active transport mechanisms. Once inside the cell, the compound can bind to intracellular proteins, influencing its localization and accumulation. These interactions are essential for its effective modulation of lipid metabolism .
Subcellular Localization
The subcellular localization of Ethyl 2-[4-[2-[(4-chlorobenzoyl)amino]ethyl]phenoxy]-2-methylpropanoate is primarily within the nucleus, where it interacts with PPAR alpha. This nuclear localization is crucial for its role in regulating gene expression. Additionally, the compound may localize to other organelles involved in lipid metabolism, such as mitochondria and peroxisomes. Targeting signals or post-translational modifications may direct the compound to these specific compartments, enhancing its biochemical effects .
属性
IUPAC Name |
ethyl 2-[4-[2-[(4-chlorobenzoyl)amino]ethyl]phenoxy]-2-methylpropanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H24ClNO4/c1-4-26-20(25)21(2,3)27-18-11-5-15(6-12-18)13-14-23-19(24)16-7-9-17(22)10-8-16/h5-12H,4,13-14H2,1-3H3,(H,23,24) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KSGYUJBREQWZHK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(C)(C)OC1=CC=C(C=C1)CCNC(=O)C2=CC=C(C=C2)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H24ClNO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801152737 | |
| Record name | Ethyl 2-[4-[2-[(4-chlorobenzoyl)amino]ethyl]phenoxy]-2-methylpropanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801152737 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
389.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
41859-58-9 | |
| Record name | Ethyl 2-[4-[2-[(4-chlorobenzoyl)amino]ethyl]phenoxy]-2-methylpropanoate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=41859-58-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Ethyl 2-[4-[2-[(4-chlorobenzoyl)amino]ethyl]phenoxy]-2-methylpropanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801152737 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Ethyl 2-[4-[2-[(4-Chlorobenzoyl)amino]ethyl]phenoxy]-2-methylpropanoate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
















